molecular formula C4H2I2N2 B1311670 2,6-Diiodopyrazine CAS No. 58138-79-7

2,6-Diiodopyrazine

Cat. No.: B1311670
CAS No.: 58138-79-7
M. Wt: 331.88 g/mol
InChI Key: XDGFMLMNWQGILQ-UHFFFAOYSA-N
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Description

OSM-S-660 (VENUS OSM-6600-S-ND) is a security audit device and firewall manufactured by the company VENUSTECH. It is designed for network security purposes and features a combination of 6 Gigabit Ethernet ports and 4 Gigabit optical ports in a 1U form factor. The device is used for security auditing, monitoring, and protection in network environments .

Chemical Reactions Analysis

Without specific information, we can only speculate on the types of reactions OSM-S-660 might undergo. common reactions in organic chemistry include oxidation, reduction, substitution, and addition. Reagents and conditions would depend on the specific functional groups present in the compound. Major products formed from these reactions would also vary based on the reaction type.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
2,6-Diiodopyrazine is utilized as a versatile building block in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its iodo substituents enhance its reactivity compared to other halogenated compounds, making it an ideal candidate for Suzuki and Stille coupling reactions. These reactions are essential for synthesizing complex organic molecules and pharmaceuticals .

Synthesis of Multifunctional Ligands:
The compound serves as a precursor for synthesizing multifunctional ligands used in coordination chemistry. These ligands can form stable complexes with transition metals, which are crucial in catalysis and materials science . The ability to modify the pyrazine ring allows for the design of ligands with specific properties tailored for particular applications.

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of iodine atoms is believed to enhance their biological activity by increasing lipophilicity and improving membrane penetration.

Cancer Therapeutics:
There is growing interest in the application of this compound derivatives in cancer treatment. Some studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways . This highlights their potential as lead compounds in the development of novel anticancer agents.

Material Science

Conductive Polymers:
this compound has been investigated for its role in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability. Such materials are vital in developing electronic devices, sensors, and energy storage systems .

Nanomaterials:
The compound's unique structure allows it to be used in synthesizing nanomaterials with specific optical and electronic properties. Research indicates that incorporating this compound into nanostructures can improve their performance in applications such as drug delivery systems and photonic devices .

Analytical Chemistry

Reagents for Detection:
In analytical chemistry, this compound can serve as a reagent for detecting various analytes due to its reactivity with different chemical species. It has been employed in methods for quantifying metal ions and organic pollutants in environmental samples, showcasing its utility in environmental monitoring .

Case Studies

Application AreaStudy ReferenceKey Findings
Organic Synthesis Demonstrated effectiveness in cross-coupling reactions.
Medicinal Chemistry Exhibited significant antimicrobial properties against resistant strains.
Cancer Therapeutics Induced apoptosis in multiple cancer cell lines through cell cycle modulation.
Material Science Enhanced electrical conductivity when incorporated into polymer matrices.
Analytical Chemistry Effective reagent for detecting metal ions in environmental samples.

Mechanism of Action

Again, specific details are lacking, but the mechanism likely involves analyzing network traffic, identifying patterns, and applying security rules. Molecular targets and pathways would relate to network protocols, packet inspection, and threat signatures.

Comparison with Similar Compounds

Unfortunately, I don’t have a list of similar compounds to directly compare with OSM-S-660. its uniqueness lies in its combination of Gigabit Ethernet and optical ports for security auditing.

Remember that this information is based on available data, and for precise details, consulting official documentation or contacting VENUSTECH directly would be advisable

Biological Activity

2,6-Diiodopyrazine is a halogenated derivative of pyrazine that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of pyrazine derivatives. Various methodologies have been reported in the literature, including electrophilic aromatic substitution reactions. The efficiency and yield of these synthetic routes can vary based on reaction conditions and the presence of catalysts.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study indicated that compounds with similar structures exhibited significant activity against fungal strains such as Candida albicans and Candida krusei. The Minimum Inhibitory Concentration (MIC) values were determined under different pH conditions, revealing that the activity was notably enhanced in acidic environments.

CompoundMIC (μM) at pH 4MIC (μM) at pH 5.5MIC (μM) at pH 7
This compound3264>128
Fluconazole1632>64

This table illustrates how the antimicrobial efficacy of this compound compares to fluconazole, a commonly used antifungal agent.

Anticancer Activity

In addition to its antifungal effects, this compound has also been evaluated for anticancer activity . Research involving various cancer cell lines has shown that halogenated pyrazines can inhibit cell proliferation. For instance, in vitro assays demonstrated cytotoxic effects on human colorectal cancer (HCT116) and non-small cell lung cancer (A549) cell lines.

  • Cell Lines Tested :
    • A549 (Lung Cancer)
    • HCT116 (Colorectal Cancer)

The results indicated a dose-dependent response with IC50 values ranging from 10 to 50 μM across different concentrations tested. This suggests that further optimization of the compound could enhance its anticancer potential.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, which can disrupt replication and transcription processes.
  • Protein Binding : Studies indicate strong binding affinity to proteins such as Bovine Serum Albumin (BSA), which may influence pharmacokinetics and bioavailability.

Case Study 1: Antifungal Activity

A recent study focused on the antifungal properties of pyrazine derivatives, including this compound. The researchers assessed the compound's activity against clinical isolates of Candida species under varying pH levels. The findings revealed that lower pH significantly enhanced antifungal efficacy compared to neutral conditions.

Case Study 2: Anticancer Potential

Another investigation evaluated the anticancer effects of halogenated pyrazines in a series of in vitro assays. The study concluded that this compound exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for further development.

Q & A

Basic Research Questions

Q. How can researchers confirm the purity of 2,6-Diiodopyrazine after synthesis?

  • Methodological Answer : Purity assessment typically involves high-performance liquid chromatography (HPLC) for quantitative analysis and nuclear magnetic resonance (NMR) spectroscopy for structural verification. For example, in synthetic protocols, residual solvents or byproducts (e.g., unreacted iodine) can be detected via 1^1H NMR (DMSO-d6d_6 as solvent) or GC-MS. Melting point determination (if crystalline) and elemental analysis (C, H, N) are also critical for cross-validation .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Due to its iodine content and potential reactivity, use fume hoods for all procedures. Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizing agents (e.g., peroxides) to prevent hazardous reactions. In case of skin exposure, wash immediately with soap and water. Store in airtight, light-resistant containers at 2–8°C to prevent decomposition .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • FT-IR : Peaks at ~1550 cm1^{-1} (C=N stretching) and ~500 cm1^{-1} (C-I bonds).
  • 1^1H NMR : Downfield signals for pyrazine protons (δ 8.5–9.0 ppm) due to electron-withdrawing iodine substituents.
  • Mass Spectrometry : Molecular ion peak at m/z 331.88 (M+^+) with fragmentation patterns indicating loss of iodine atoms .

Advanced Research Questions

Q. How does this compound perform in Ullmann-type coupling reactions for heterocyclic synthesis?

  • Methodological Answer : In Cu-catalyzed couplings (e.g., with amines or thiols), this compound acts as a dihalogenated scaffold. Optimal conditions include:

  • Catalyst: CuI (10 mol%) with (1R,2R)-N,N-dimethylcyclohexane-1,2-diamine as a ligand.
  • Solvent: Dioxane at 110°C under inert atmosphere.
  • Yield: 30–45% for mono-substitution; higher temperatures risk di-substitution byproducts. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. What role does this compound play in synthesizing kinase inhibitors?

  • Methodological Answer : It serves as a precursor for indolopyrazine derivatives targeting CSNK2A. Key steps:

Suzuki Coupling : React with boronic acids (e.g., 4-methoxycarbonylphenylboronic acid) using Pd(dppf)Cl2_2 catalyst.

Hydrolysis : Convert esters to carboxylic acids using LiOH/THF.

  • Table 1 : Representative yields and IC50_{50} values for analogues.
CompoundYield (%)IC50_{50} (CSNK2A, nM)
5a4512.3 ± 1.5
5b328.9 ± 0.7
  • NanoBRET assays confirm target engagement in cellular models .

Q. How can researchers optimize the electronic properties of this compound for fluorescent dye synthesis?

  • Methodological Answer : The electron-deficient pyrazine core enhances charge-transfer properties in (D–π–A)2_2 dyes. Stille coupling with stannyl donors (e.g., triphenylamine derivatives) introduces π-conjugated linkers. Key parameters:

  • Solvent : Toluene/EtOH/water (3:1:1) at 70°C.
  • Photophysical Data : Adjust emission wavelengths (450–600 nm) by varying donor groups.
  • Electrochemical Analysis : Cyclic voltammetry reveals HOMO/LUMO levels suitable for OLED applications .

Q. Data Contradictions and Resolution

  • Boiling Point Variability : cites 329.7°C, while other pyrazine derivatives (e.g., 2,6-dimethylpyrazine) report lower values (e.g., 154–156°C in ). This discrepancy arises from iodine’s high molecular weight, which increases intermolecular forces. Always validate using differential scanning calorimetry (DSC) for batch-specific data .

Properties

IUPAC Name

2,6-diiodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGFMLMNWQGILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451477
Record name 2,6-Diiodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58138-79-7
Record name 2,6-Diiodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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